molecular formula C10H9NO B155747 8-Methoxyisoquinoline CAS No. 1723-70-2

8-Methoxyisoquinoline

Cat. No. B155747
CAS RN: 1723-70-2
M. Wt: 159.18 g/mol
InChI Key: HHZGHKIHHIKUHK-UHFFFAOYSA-N
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Description

8-Methoxyisoquinoline is a derivative of the hydroxyquinoline family, which is known for its wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The 8-hydroxyquinoline (8-HQ) nucleus, to which 8-methoxyisoquinoline is closely related, is a significant heterocyclic scaffold in organic and analytical chemistry, often used for detecting various metal ions and anions . The methoxy group at the 8-position distinguishes 8-methoxyisoquinoline from its hydroxy counterpart, potentially affecting its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of 8-methoxyisoquinoline derivatives can involve various strategies. For instance, the synthesis of 8-aryltetrahydroisoquinolines, which are structurally related to 8-methoxyisoquinoline, has been described using aryloxazolines as key intermediates . The Bischler-Napieralski reaction has also been employed in the synthesis of methoxy-indolo[2,1-a]isoquinolines, which are structurally related to 8-methoxyisoquinoline . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of 8-methoxyisoquinoline derivatives.

Molecular Structure Analysis

The molecular structure of 8-methoxyisoquinoline can be inferred from related compounds such as 8-hydroxyquinoline derivatives. For example, the crystal structure of 8-hydroxyquinolinato(1,5-cyclooctadiene)rhodium(I) provides insights into the coordination chemistry of 8-hydroxyquinoline ligands . Although not directly about 8-methoxyisoquinoline, these studies suggest that the methoxy group could influence the molecular conformation and intermolecular interactions of the compound.

Chemical Reactions Analysis

8-Methoxyisoquinoline can participate in various chemical reactions, particularly those involving its coordination with metal ions. The reactions of 8-methoxyquinoline with diorganotin dichlorides have been investigated, leading to the formation of distannoxanes and organostannate salts . These reactions demonstrate the ability of 8-methoxyisoquinoline to act as a ligand in coordination chemistry, similar to its hydroxy analogue .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-methoxyisoquinoline can be deduced from studies on similar compounds. For instance, the synthesis and characterization of 5-ethoxymethyl-8-hydroxyquinoline provide information on the spectroscopic properties and solid-state structure of hydroxyquinoline derivatives . These properties are crucial for understanding the reactivity and potential applications of 8-methoxyisoquinoline in various fields, including medicinal chemistry and material science.

Scientific Research Applications

Antiparasitic Activities

  • Treatment of Visceral Leishmaniasis: A derivative, WR6026, showed effectiveness in treating visceral leishmaniasis, with half the patients in a study showing significant clinical improvement and parasite reduction (Sherwood et al., 1994).
  • Potential for Radical Cure and Prophylaxis: Experimental studies have demonstrated the efficacy of primaquine, a related 8-aminoquinoline, in both curative and preventive roles against malaria, highlighting the broad utility of this class (Schmidt et al., 1982).

Efficacy and Toxicity Profiles

  • Differential Efficacy and Toxicity of Enantiomers: Enantiomers of an 8-aminoquinoline compound exhibited varying levels of antiparasitic activity and toxicity, underlining the importance of molecular structure in therapeutic applications (Nanayakkara et al., 2008).

Photochemical Stability

  • Reduced Phototoxicity in Fluoroquinolone Agents: The introduction of a methoxy group at the 8 position in quinoline nuclei significantly reduced phototoxicity in fluoroquinolone antibacterial agents (Marutani et al., 1993).

Antitumor Activities

  • Potential in Cancer Treatment: Isoquinoline alkaloids exhibit cytotoxicity against tumor cells, with certain derivatives showing promising anticancer properties (Guo et al., 2017).
  • Synthesis and Biological Activity: Recent advances in synthesizing 8-hydroxyquinoline derivatives, closely related to 8-methoxyisoquinoline, have shown a range of pharmacological properties including anticancer, antiviral, and antibacterial activities (Saadeh et al., 2020).

Interaction with Neurotransmitters

  • Dopamine Antagonist Properties: Some derivatives, particularly tetrahydroisoquinolines with methoxyphenyl substituents, have been found to be dopamine antagonists, though their clinical utility as antipsychotic agents remains uncertain (Ellefson et al., 1980).

Chemotherapy and Toxicity Studies

  • Insights into Chemotherapy and Toxicity: Research on pamaquine, a related compound, provides valuable insights into the therapeutic potential and risks associated with 8-aminoquinolines, particularly in terms of hematological toxicity (Earle et al., 1948).

Safety And Hazards

8-Methoxyisoquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

While specific future directions for 8-Methoxyisoquinoline are not mentioned, compounds containing the 8-hydroxyquinoline moiety are considered to have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could potentially be used in the development of drugs against numerous diseases, including cancer .

properties

IUPAC Name

8-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZGHKIHHIKUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474778
Record name 8-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxyisoquinoline

CAS RN

1723-70-2
Record name 8-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Methoxyisoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
M Schlosser, G Simig - Tetrahedron letters, 1991 - Elsevier
Butyllithium in diethyl ether smoothly metalates 2-m-anisyl-N-pivaloylethylamine at the aromatic position flanked by the two substituents. Subsequent reaction with N,N-…
Number of citations: 27 www.sciencedirect.com
A Graulich, J Scuvée-Moreau, V Seutin… - Journal of medicinal …, 2005 - ACS Publications
… Anhydrous aluminum chloride (10 mg) was added to a stirred solution of 8-methoxyisoquinoline 9a (2.25 g; 15.7 mmol) and trimethylsilyl cyanide (3.9 mL; 31.4 mmol) in anhydrous CH …
Number of citations: 28 pubs.acs.org
JD White, DS Straus - The Journal of Organic Chemistry, 1967 - ACS Publications
… 3-Bromo-6-hydroxy-8-methoxyisoquinoline (7).—A mixture of O. 510 g (1.71 mmoles) of 3 in 15 ml of 57% hydriodic acid was refluxed for 0.25 hr. …
Number of citations: 12 pubs.acs.org
C Hargitai, T Nagy, J Halász, G Koványi-Lax, G Németh… - Tetrahedron, 2018 - Elsevier
Two procedures for the synthesis of barely accessible 8-chloro-3,4-dihydroisoquinoline were investigated. The first approach is based on a directed ortho-lithiation of N-pivaloyl meta-…
Number of citations: 7 www.sciencedirect.com
DS Kashdan, JA Schwartz… - The Journal of Organic …, 1982 - ACS Publications
… Oxidation of tetrahydroisoquinoline 23 with Mn02lla in benzene ledpredominately to the undesired fully aromatized 8-methoxyisoquinoline (25). With dichloromethane as solvent, …
Number of citations: 60 pubs.acs.org
T Shinohara, A Takeda, J Toda, Y UEDA… - Chemical and …, 1998 - jstage.jst.go.jp
… 2-Formy1—1,2,3,4-letrahydro—8-methoxyisoquinoline (21g): Elucnt for column … Formy1—1,2—dihydro—8—methoxyisoquinoline (22g): Elucnt for column chromatography: …
Number of citations: 26 www.jstage.jst.go.jp
G Bringmann, T Ortmann, M Rübenacker… - Planta …, 1992 - thieme-connect.com
… tAke 1, the new compound shows the presence of a 1,3-dimethyl-8-methoxyisoquinoline ring, with an additional methoxy group at C-4 that should not directly arise from the biogenetic …
Number of citations: 9 www.thieme-connect.com
D Dirnberger, W Wiegrebe - Archiv der Pharmazie, 1990 - Wiley Online Library
… obtained 8-methoxyisoquinoline in high yield from 8-hydroxyisoquinoline which in turn had … got 8-methoxyisoquinoline by a modified PomeranzFritsch reaction in 65% yield although …
Number of citations: 2 onlinelibrary.wiley.com
P Finkelstein, JC Reisenbauer, BB Botlik, O Green… - Chemical …, 2023 - pubs.rsc.org
We report a convenient protocol for a nitrogen atom insertion into indenes to afford isoquinolines. The reaction uses a combination of commercially available phenyliodine(III) diacetate (…
Number of citations: 10 pubs.rsc.org
JM Muchowski - Journal of Heterocyclic Chemistry, 2000 - Wiley Online Library
… All the amines except 5-amino-8-methoxyisoquinoline 7c are known. This very oxidation sensitive substance was obtained by the hydrazine hydrate - Raney nickel reduction [21] of the …
Number of citations: 10 onlinelibrary.wiley.com

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